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Compound of Interest

Compound Name: Dagrocorat hydrochloride

Cat. No.: B1679671

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of anti-inflammatory and immunosuppressive therapies, the quest for agents
with improved safety profiles over traditional glucocorticoids like dexamethasone remains a
critical endeavor. Dagrocorat hydrochloride, a selective glucocorticoid receptor modulator
(SGRM), emerged as a potential alternative, aiming to dissociate the anti-inflammatory effects
from the metabolic and other adverse effects associated with conventional glucocorticoids.
Although the clinical development of Dagrocorat hydrochloride was discontinued in early
phases, an examination of the available preclinical and clinical data, particularly from studies of
its prodrug fosdagrocorat, offers valuable insights into its safety profile in comparison to the
widely used corticosteroid, dexamethasone.

This guide provides an objective comparison of the safety profiles of Dagrocorat
hydrochloride and dexamethasone, drawing upon available experimental data from preclinical
and clinical studies.

Comparative Safety Data

The following tables summarize the available quantitative safety data for fosdagrocorat (the
prodrug of Dagrocorat hydrochloride) and dexamethasone. It is important to note that direct
head-to-head preclinical toxicology and Phase | clinical trial data for Dagrocorat
hydrochloride are limited in the public domain due to the discontinuation of its development.
The data for fosdagrocorat is derived from a Phase IIb clinical trial in patients with rheumatoid
arthritis.
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Table 1: Clinical Trial Adverse Events (Fosdagrocorat vs. Prednisone - a comparator for

Dexamethasone)
Adverse Event Fosdagrocorat (1, Prednisone (5, 10
Placebo
Category 5, 10, 15 mg) mg)
Treatment-Related 19.5% (63/323 Similar to o
_ Not explicitly stated
AEs patients) Fosdagrocorat
) ) Similar to .
Serious AEs 2.8% (9/323 patients) Not explicitly stated
Fosdagrocorat
Adrenal Insufficiency 0 patients 0 patients 0 patients
Significant Infections 0 patients 0 patients 0 patients

Data from a 12-week, Phase Ilb, randomized controlled trial of fosdagrocorat in patients with
moderate to severe rheumatoid arthritis (NCT01393639)[1]. Prednisone is a glucocorticoid with
a similar, though not identical, side effect profile to dexamethasone.

Table 2: Effects on Biomarkers of Bone Turnover and HPA Axis Suppression (Fosdagrocorat

vs. Prednisone)

Fosdagrocorat (1, 5, 10

Biomarker Prednisone (5 mg)
mg)

Bone Formation (P1NP) Non-inferiority criteria met -

Bone Resorption (UNTx:uCr) Varied considerably -

HPA Axis Suppression (Serum )
] Dose-dependent reduction -
Cortisol)

Data from the same Phase Ilb trial of fosdagrocorat[1]. PLNP: procollagen type 1 N-terminal
peptide; uNTx:uCr: urinary N-telopeptide to urinary creatinine ratio.

Table 3: Preclinical Toxicology Profile of Dexamethasone
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Study Type Animal Model Key Findings

Thymus involution,
morphological changes in the
o adrenal gland, decreased
Repeat-Dose Toxicity Rats ] i
corticosterone and white blood
cell counts at doses >10 ug/kg

bw/day.[2]

Target organs: thymus and
adrenal gland. Reduced
o plasma corticosteroid
Repeat-Dose Toxicity Dogs _ _
concentrations and hepatic
glycogen, increased serum

lipid levels.[2]

Maternal toxicity at 250 pg/kg
bw/day. Structural
malformations (hydrops fetalis,

Developmental Toxicity Rats cleft palate) at 21000 pg/kg
bw/day. NOEL for
embryotoxicity: 10 pug/kg
bw/day.[2]

Ocular implants: Transient and
expected systemic effects
(lower body weight,
hematological and serum
Safety Pharmacology Rabbits, Monkeys chemistry changes, immune
system organ and adrenal
pathology). Low incidence of
posterior cortical lens opacities

in rabbits with repeat doses.[3]

NOEL: No-Observed-Effect Level

Experimental Protocols

Fosdagrocorat Phase llb Clinical Trial (NCT01393639) Safety Assessments[1][4]
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e Adverse Events (AEs): AEs were monitored and recorded throughout the 12-week study and
a 4-week tapering period.

o Laboratory Tests: Standard hematology and serum chemistry panels were assessed at
baseline and regular intervals.

e Biomarkers of Bone Turnover:

o Bone Formation: Serum procollagen type 1 N-terminal peptide (P1NP) was measured at
baseline and week 8.

o Bone Resorption: The ratio of urinary N-telopeptide to urinary creatinine (UNTx:uCr) was
measured at baseline and week 8.

¢ Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression: Serum cortisol levels were
measured to assess the degree of HPA axis suppression.

o Metabolic Parameters: Glycosylated hemoglobin (HbAlc) and fasting plasma glucose were
monitored.

Standard Preclinical Toxicology Studies for Corticosteroids (based on ICH Guidelines)[5][6][7]

o Repeat-Dose Toxicity Studies: Typically conducted in two species (one rodent, one non-
rodent) for a duration relevant to the intended clinical use. Endpoints include clinical
observations, body weight, food consumption, hematology, clinical chemistry, urinalysis,
gross pathology, and histopathology of target organs.

o Safety Pharmacology Studies: Evaluate the potential effects of the drug on vital functions,
including the cardiovascular, respiratory, and central nervous systems.

» Genotoxicity Studies: A battery of in vitro and in vivo tests to assess the potential for the drug
to cause genetic mutations or chromosomal damage.

e Reproductive and Developmental Toxicity Studies: Assess the potential effects on fertility,
embryonic and fetal development, and pre- and postnatal development.

Signaling Pathways
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Dexamethasone: A Classical Glucocorticoid

Dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR) in the
cytoplasm. This binding leads to the dissociation of heat shock proteins, allowing the activated
GR-ligand complex to translocate to the nucleus. In the nucleus, the complex can act in two

primary ways:

o Transactivation: The GR dimerizes and binds to glucocorticoid response elements (GRES)
on the DNA, leading to the increased transcription of anti-inflammatory genes. This
mechanism is also associated with many of the metabolic side effects of glucocorticoids.

o Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory
transcription factors, such as NF-kB and AP-1, thereby reducing the expression of
inflammatory genes.

Nucleus

Cytoplasm Metabolic Gen
| Transactivation |
w' GR Dimer > CRE Transerpton (Sde Efects)
ibits (Transrepression;

Click to download full resolution via product page
Dexamethasone Signaling Pathway
Dagrocorat Hydrochloride: A Selective Glucocorticoid Receptor Modulator (SGRM)

Dagrocorat, as an SGRM, is designed to selectively modulate the activity of the glucocorticoid
receptor. The primary goal of SGRMs is to favor the transrepression pathway, which is believed
to be responsible for the anti-inflammatory effects, while minimizing the transactivation pathway
that contributes to many of the adverse effects of classical glucocorticoids. This "dissociation”
of effects is the key theoretical advantage of SGRMs.
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Dagrocorat (SGRM) Signaling Pathway

Conclusion

The available data suggests that Dagrocorat hydrochloride, through its prodrug
fosdagrocorat, held the potential for an improved safety profile compared to traditional
glucocorticoids like dexamethasone, particularly concerning metabolic and bone-related side
effects. The Phase llb clinical trial of fosdagrocorat demonstrated a comparable incidence of
overall adverse events to prednisone at the doses tested, with no reported cases of adrenal
insufficiency or significant infections[1]. The desired dissociation of anti-inflammatory efficacy
from effects on bone turnover markers was observed to some extent, with fosdagrocorat
showing a more favorable profile on a marker of bone formation compared to prednisone[1].

However, the discontinuation of Dagrocorat's development in Phase | trials means that a
comprehensive, direct comparison of its safety profile with dexamethasone remains
incomplete. The lack of extensive long-term safety data for Dagrocorat is a significant limitation.
Dexamethasone, while having a well-documented and extensive side-effect profile, has been in
clinical use for decades, providing a vast amount of safety data across various patient
populations and indications.

For researchers and drug development professionals, the story of Dagrocorat underscores the
ongoing challenge and importance of developing SGRMs that can truly separate the beneficial
anti-inflammatory actions of glucocorticoids from their detrimental side effects. While the clinical
journey of Dagrocorat may have ended, the insights gained from its investigation continue to
inform the development of the next generation of safer anti-inflammatory therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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